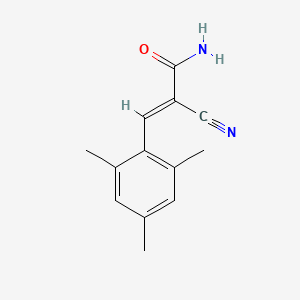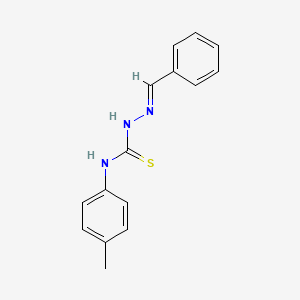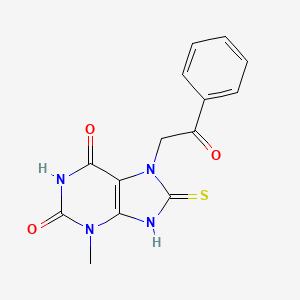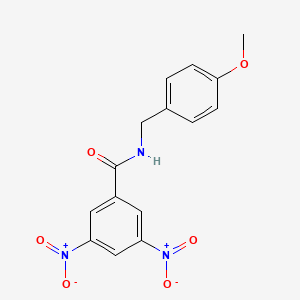
(2E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Cyano-3-mesityl-2-propenamide is an organic compound characterized by the presence of a cyano group, a mesityl group, and a propenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-3-mesityl-2-propenamide typically involves the reaction of mesityl aldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of (2E)-2-Cyano-3-mesityl-2-propenamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-Cyano-3-mesityl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(2E)-2-Cyano-3-mesityl-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-2-Cyano-3-mesityl-2-propenamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the mesityl group provides steric hindrance, influencing the compound’s reactivity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-Cyano-3-phenyl-2-propenamide: Similar structure but with a phenyl group instead of a mesityl group.
(2E)-2-Cyano-3-(4-methylphenyl)-2-propenamide: Contains a 4-methylphenyl group instead of a mesityl group.
Uniqueness
(2E)-2-Cyano-3-mesityl-2-propenamide is unique due to the presence of the mesityl group, which provides increased steric hindrance and potentially alters the compound’s reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H14N2O/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-6H,1-3H3,(H2,15,16)/b11-6+ |
Clé InChI |
BYMWJFZMPFVVGL-IZZDOVSWSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)/C=C(\C#N)/C(=O)N)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=C(C#N)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)

![3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989767.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989793.png)

![(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11989803.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989804.png)
![Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11989810.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)
